molecular formula C12H15NO2 B3008705 N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide CAS No. 2305551-58-8

N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide

Cat. No.: B3008705
CAS No.: 2305551-58-8
M. Wt: 205.257
InChI Key: MIYOLJBJOJLMLB-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes an ethyl group, a methoxy group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-ethyl-6-methoxyaniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-(2-Ethyl-6-hydroxyphenyl)prop-2-enamide.

    Reduction: Formation of N-(2-Ethyl-6-methoxyphenyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyphenyl)prop-2-enamide
  • N-(4-Methoxyphenyl)prop-2-enamide
  • N-(2-Methoxyethyl)prop-2-enamide

Uniqueness

N-(2-Ethyl-6-methoxyphenyl)prop-2-enamide is unique due to the presence of both an ethyl group and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-ethyl-6-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-9-7-6-8-10(15-3)12(9)13-11(14)5-2/h5-8H,2,4H2,1,3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOLJBJOJLMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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